molecular formula C23H25FN2O4S B2455709 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one CAS No. 892771-90-3

6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one

Cat. No. B2455709
CAS RN: 892771-90-3
M. Wt: 444.52
InChI Key: OFQDABCMUSDQJD-UHFFFAOYSA-N
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Description

6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H25FN2O4S and its molecular weight is 444.52. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Labeling and Analysis

Quinoline derivatives like 6-methoxy-4-quinolone (6-MOQ) have been identified as novel fluorophores with strong fluorescence across a wide pH range, making them suitable for biomedical analysis. Their stability against light and heat, along with minimal pH-dependent fluorescence changes, underscores their potential in fluorescent labeling and determination of biological molecules (Hirano et al., 2004).

Antibacterial Agents

Research into isothiazoloquinolones and related compounds has demonstrated their efficacy as broad-spectrum antibacterial agents, especially against resistant strains like MRSA. The synthesis of these compounds without the need for chromatographic purification highlights their practical applicability in addressing bacterial resistance (Hashimoto et al., 2007).

COX-2 Inhibitors

Quinoxalines and pyrazines with sulfamoyl and methylsulfonyl-phenyl pharmacophores have been synthesized and evaluated for their COX-2 inhibitory activity. These compounds have shown significant in vivo activity in inflammation models, presenting a new class of COX-2 inhibitors (Singh et al., 2004).

Zinc(II)-Specific Fluorophores

The synthesis of zinc(II)-specific fluorophores like Zinquin ester and Zinquin acid demonstrates the role of quinoline derivatives in studying biological zinc(II). Their ability to strongly fluoresce upon binding to zinc(II) makes them indispensable tools in cellular and molecular biology research (Mahadevan et al., 1996).

Tyrosine Kinase Inhibitors

Quinoline derivatives have also been explored as tyrosine kinase inhibitors with potential applications in cancer treatment. For instance, ZD6474 is a compound that inhibits vascular endothelial growth factor signaling and angiogenesis, demonstrating significant antitumor activity in various models (Gustafson et al., 2006).

properties

IUPAC Name

6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O4S/c1-15-5-4-10-26(13-15)21-12-20-18(11-19(21)24)23(27)22(14-25(20)2)31(28,29)17-8-6-16(30-3)7-9-17/h6-9,11-12,14-15H,4-5,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQDABCMUSDQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)OC)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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